1-[2-(Cyclohexen-1-yl)ethyl]-5-oxo-N-prop-2-ynylpyrrolidine-3-carboxamide
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Overview
Description
1-[2-(Cyclohexen-1-yl)ethyl]-5-oxo-N-prop-2-ynylpyrrolidine-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a cyclohexene ring, a pyrrolidine ring, and a propynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Cyclohexen-1-yl)ethyl]-5-oxo-N-prop-2-ynylpyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Cyclohexenyl Ethyl Intermediate:
Synthesis of the Pyrrolidine Ring:
Introduction of the Propynyl Group:
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(Cyclohexen-1-yl)ethyl]-5-oxo-N-prop-2-ynylpyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium catalysts can convert the cyclohexene ring to a cyclohexane ring.
Substitution: Nucleophilic substitution reactions can occur at the propynyl group, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products:
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of fully saturated cyclohexane derivatives.
Substitution: Introduction of various alkyl or aryl groups at the propynyl position.
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of metal-catalyzed processes.
Biology:
Drug Development: Potential use in the design of new pharmaceuticals due to its unique structural features.
Biochemical Studies: Used in the study of enzyme interactions and metabolic pathways.
Medicine:
Therapeutic Agents: Investigated for its potential as an anti-inflammatory or anticancer agent.
Diagnostic Tools: Utilized in the development of imaging agents for medical diagnostics.
Industry:
Material Science: Employed in the creation of novel polymers and materials with specific properties.
Agriculture: Potential use in the development of new agrochemicals.
Mechanism of Action
The mechanism by which 1-[2-(Cyclohexen-1-yl)ethyl]-5-oxo-N-prop-2-ynylpyrrolidine-3-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and influencing various biological pathways.
Comparison with Similar Compounds
- 1-[2-(Cyclohexen-1-yl)ethyl]-5-oxo-N-prop-2-ynylpyrrolidine-3-carboxamide
- N-[2-(1-Cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide
- 2-(1-Cyclohexenyl)cyclohexanone
Comparison:
- Structural Differences: While all these compounds share a cyclohexene ring, they differ in the functional groups attached to the ring and the overall molecular framework.
- Unique Features: this compound is unique due to the presence of both a pyrrolidine ring and a propynyl group, which confer distinct chemical and biological properties.
- Applications: The specific structure of this compound makes it particularly valuable in medicinal chemistry and material science, distinguishing it from other similar compounds.
Properties
IUPAC Name |
1-[2-(cyclohexen-1-yl)ethyl]-5-oxo-N-prop-2-ynylpyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-2-9-17-16(20)14-11-15(19)18(12-14)10-8-13-6-4-3-5-7-13/h1,6,14H,3-5,7-12H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNQFSJHCNKYHJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)C1CC(=O)N(C1)CCC2=CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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